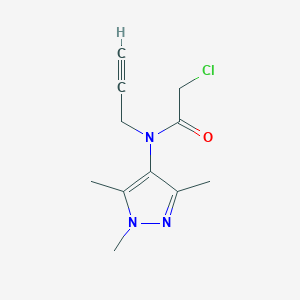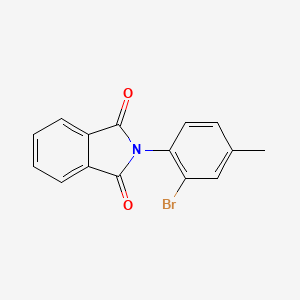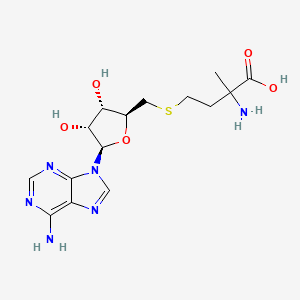
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- is a coordination compound with the molecular formula C₁₄H₂CuF₂₀O₄ and a molecular weight of 678.24 g/mol . This compound is known for its unique properties due to the presence of highly electronegative fluorine atoms, which significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- typically involves the reaction of copper(II) acetate with 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in an appropriate solvent such as methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Cu(OAc)2+2C7H2F10O2→Cu(C7H2F10O2)2+2HOAc
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the decafluoroheptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying copper’s role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of copper-based drugs.
Mecanismo De Acción
The mechanism of action of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- involves its ability to interact with various molecular targets through coordination chemistry. The copper center can form coordination bonds with electron-donating groups in target molecules, influencing their structure and reactivity. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Copper, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O’)-: This compound has similar coordination properties but differs in the ligand structure, which affects its reactivity and applications.
Copper, bis(acetylacetonato-O,O’)-: Another similar compound with acetylacetonate ligands, commonly used in various catalytic and synthetic applications.
Uniqueness
The uniqueness of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- lies in the presence of fluorine atoms in its ligands. These fluorine atoms significantly enhance the compound’s stability and reactivity, making it suitable for specialized applications in high-performance materials and advanced research.
Propiedades
Fórmula molecular |
C14H2CuF20O4 |
|---|---|
Peso molecular |
677.68 g/mol |
Nombre IUPAC |
copper;1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione |
InChI |
InChI=1S/2C7HF10O2.Cu/c2*8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12;/h2*1H;/q2*-1;+2 |
Clave InChI |
QTVUTLSDFDMZDX-UHFFFAOYSA-N |
SMILES canónico |
[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
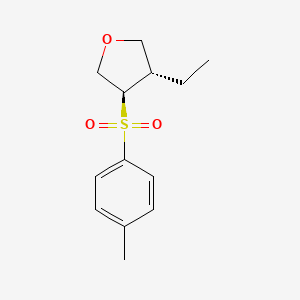
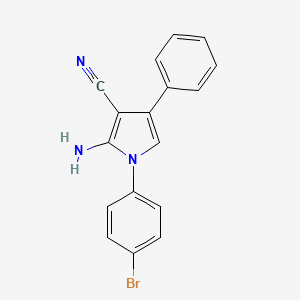
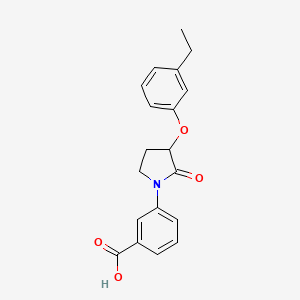
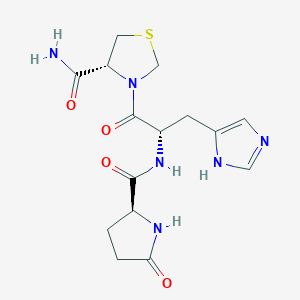
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)


![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)

